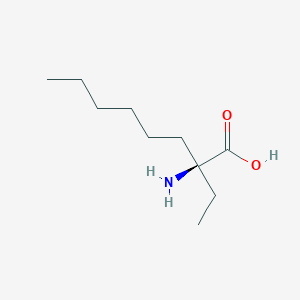

(2S)-2-Amino-2-ethyloctanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

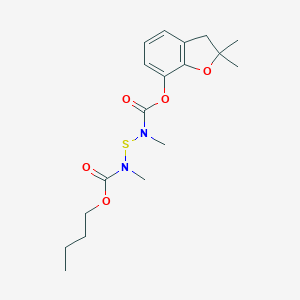

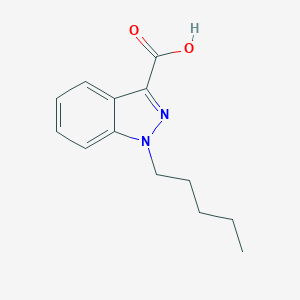

(2S)-2-Amino-2-ethyloctanoic acid, also known as L-Norvaline, is a non-proteinogenic amino acid that is commonly found in food products such as meat, dairy, and grains. It is structurally similar to the amino acid valine, with the addition of an ethyl group on the side chain. L-Norvaline has gained attention in scientific research due to its potential health benefits and applications in the field of biochemistry.

Scientific Research Applications

Biochemical Significance of Amino Acids in Plants : Research highlights the biochemical precursor role of certain amino acids in plant biology, emphasizing their underestimated significance beyond being precursors to other molecules. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) plays multiple roles in plant biology, including stress response and growth modulation, showcasing the multifaceted roles amino acids can play in biological systems (B. V. D. Poel & D. Straeten, 2014).

Amino Acids in Environmental and Toxicological Studies : Studies on compounds such as ethylmercury and herbicides like 2,4-D reveal the importance of understanding the environmental and toxicological impacts of chemical compounds. While not directly related to (2S)-2-Amino-2-ethyloctanoic acid, these studies highlight the broader context of chemical safety and environmental impact assessments relevant to any compound (J. Kern et al., 2019).

Applications in Peptide Research : The spin label amino acid TOAC has been utilized in peptide research, demonstrating the importance of amino acids in studying peptide structure and function. This highlights how specific amino acids can be instrumental in biochemical and biophysical research, providing insights into peptide dynamics and interactions (S. Schreier et al., 2012).

Biomedical Applications of Poly(amino acid)s : The development of highly branched polymers based on poly(amino acid)s for biomedical applications illustrates the significant potential of amino acids in therapeutic contexts, including drug and gene delivery systems. This underscores the versatility and biocompatibility of amino acid-based materials in medical applications (Marisa Thompson & C. Scholz, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to interact with enzymes such asserine hydroxymethyl transferase . This enzyme plays a crucial role in the one-carbon metabolic pathway, which is essential for DNA synthesis and repair, amino acid metabolism, and other vital cellular processes .

Mode of Action

This could lead to alterations in the metabolic pathways that the enzyme is involved in .

Biochemical Pathways

If we consider its potential interaction with serine hydroxymethyl transferase, it could influence the one-carbon metabolic pathway . This pathway is involved in various critical cellular processes, including DNA synthesis and repair, amino acid metabolism, and methylation reactions .

Pharmacokinetics

The pharmacokinetic properties of (2S)-2-Amino-2-ethyloctanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Therefore, it’s challenging to outline its impact on bioavailability. It’s important to note that the pharmacokinetics of a compound significantly influence its efficacy and safety profile .

Result of Action

Given its potential interaction with serine hydroxymethyl transferase, it could influence various cellular processes, including dna synthesis and repair, amino acid metabolism, and methylation reactions .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, pH levels could impact the compound’s stability and interaction with its target. Acidophilic microorganisms thrive in highly acidic environments (pH 3 or below) and are known to survive in high concentrations of metals . Therefore, the environmental pH and presence of metals could potentially influence the action of this compound.

properties

IUPAC Name |

(2S)-2-amino-2-ethyloctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKBJUCYPZSRVDF-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@](CC)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553278 |

Source

|

| Record name | (2S)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114781-19-0 |

Source

|

| Record name | (2S)-2-Amino-2-ethyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)

![7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione](/img/structure/B52071.png)